molecular formula C17H30Cl2N2O3 B4231648 [(1-ethyl-2-pyrrolidinyl)methyl](3,4,5-trimethoxybenzyl)amine dihydrochloride

[(1-ethyl-2-pyrrolidinyl)methyl](3,4,5-trimethoxybenzyl)amine dihydrochloride

Cat. No. B4231648
M. Wt: 381.3 g/mol
InChI Key: PKHCZPZAZQPOMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1-ethyl-2-pyrrolidinyl)methyl](3,4,5-trimethoxybenzyl)amine dihydrochloride, also known as Ethylphenidate, is a synthetic stimulant drug that is structurally similar to methylphenidate. It has gained popularity as a research chemical due to its potential use as a cognitive enhancer and its ability to produce effects similar to those of amphetamines.

Mechanism of Action

[(1-ethyl-2-pyrrolidinyl)methyl](3,4,5-trimethoxybenzyl)amine dihydrochloridete acts primarily as a dopamine and norepinephrine reuptake inhibitor, preventing the reuptake of these neurotransmitters and increasing their concentration in the brain. This results in increased stimulation of the central nervous system and may contribute to its cognitive enhancing effects.
Biochemical and Physiological Effects:
[(1-ethyl-2-pyrrolidinyl)methyl](3,4,5-trimethoxybenzyl)amine dihydrochloridete has been shown to increase heart rate, blood pressure, and body temperature. It also increases alertness, focus, and motivation, and may improve memory and learning.

Advantages and Limitations for Lab Experiments

The advantages of using [(1-ethyl-2-pyrrolidinyl)methyl](3,4,5-trimethoxybenzyl)amine dihydrochloridete in lab experiments include its potential as a cognitive enhancer and its ability to produce effects similar to those of amphetamines. However, its use is limited by its potential for abuse and addiction, as well as the lack of long-term safety data.

Future Directions

Future research on [(1-ethyl-2-pyrrolidinyl)methyl](3,4,5-trimethoxybenzyl)amine dihydrochloridete could focus on its potential therapeutic uses, such as in the treatment of attention deficit hyperactivity disorder (ADHD) or cognitive impairments associated with aging or neurodegenerative diseases. It could also investigate the long-term safety and potential for abuse and addiction of this substance.

Scientific Research Applications

[(1-ethyl-2-pyrrolidinyl)methyl](3,4,5-trimethoxybenzyl)amine dihydrochloridete has been used in scientific research to investigate its potential as a cognitive enhancer and its effects on the central nervous system. It has been shown to increase dopamine and norepinephrine levels in the brain, which may contribute to its cognitive enhancing effects.

properties

IUPAC Name

1-(1-ethylpyrrolidin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3.2ClH/c1-5-19-8-6-7-14(19)12-18-11-13-9-15(20-2)17(22-4)16(10-13)21-3;;/h9-10,14,18H,5-8,11-12H2,1-4H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHCZPZAZQPOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNCC2=CC(=C(C(=C2)OC)OC)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.